5'-S-(4-Aminophenyl)-5'-thioadenosine

Description

Systematic Nomenclature and Structural Identification

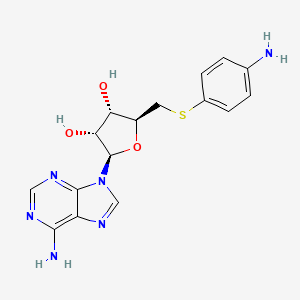

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for nucleoside derivatives, with the complete chemical name being (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-aminophenyl)thio)methyl)tetrahydrofuran-3,4-diol. This nomenclature precisely defines the stereochemical configuration and functional group positioning within the molecule. The compound is assigned Chemical Abstracts Service registry number 86072-46-0, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₁₆H₁₈N₆O₃S reflects the compound's composition, with a molecular weight of 374.42 daltons. The structure consists of an adenine nucleobase connected to a modified ribose sugar, where the 5'-position contains a sulfur atom linked to a 4-aminophenyl group. The stereochemical designation (2R,3R,4S,5S) indicates the specific three-dimensional arrangement of the chiral centers in the sugar moiety, which is critical for biological activity and enzyme recognition.

Structural analysis reveals that the compound maintains the essential purine nucleobase characteristic of adenosine while introducing significant modifications at the 5'-position. The thioether linkage creates a flexible connection between the ribose sugar and the aminophenyl substituent, allowing for conformational adjustments that may influence binding interactions with target enzymes. The para-aminophenyl group provides additional sites for hydrogen bonding and electrostatic interactions, potentially enhancing specificity for certain biological targets.

The three-dimensional conformation of this compound can be analyzed through computational modeling and experimental techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These studies have revealed that the aminophenyl group adopts specific orientations relative to the nucleobase, influenced by intramolecular interactions and steric constraints. The spatial arrangement of functional groups within the molecule directly impacts its recognition by enzymes and other biological macromolecules.

Historical Context in Nucleoside Analog Development

The development of this compound emerges from decades of research into nucleoside analogs as therapeutic agents and biochemical tools. The historical progression of nucleoside analog chemistry began with the discovery that structural modifications to natural nucleosides could produce compounds with altered biological activities, leading to the development of antiviral and anticancer drugs. The evolution of thioadenosine derivatives represents a specialized branch of this field, where sulfur substitutions have been explored to enhance metabolic stability and modify enzyme interactions.

Research into phenylthioadenosine derivatives gained momentum with the recognition that aromatic substituents could significantly alter the substrate specificity and catalytic efficiency of nucleoside-metabolizing enzymes. Early investigations focused on simple phenyl substitutions, which demonstrated that aromatic groups attached via sulfur linkages could maintain nucleoside recognition while introducing new pharmacological properties. The progression from basic phenylthioadenosine to amino-substituted variants reflects the systematic exploration of structure-activity relationships in nucleoside analog design.

The specific development of this compound was motivated by the need for improved substrates for methylthioadenosine phosphorylase, an enzyme critical for purine salvage pathways. Researchers sought to create analogs that could serve as protective agents against the toxicity of nucleobase analog drugs while maintaining therapeutic efficacy against specific cancer types. This compound emerged from screening studies of phenylthioadenosine derivatives, where the 4-aminophenyl substitution pattern demonstrated superior enzymatic conversion rates compared to other positional isomers.

The synthetic approaches to this compound have evolved from multi-step procedures involving protection and deprotection strategies to more efficient routes that minimize synthetic complexity. Historical synthetic methods typically involved the preparation of appropriately protected adenosine derivatives followed by nucleophilic substitution reactions to introduce the thioether linkage. Modern synthetic approaches have streamlined these procedures, enabling larger-scale preparation for research applications.

Position Within the Thioadenosine Chemical Family

This compound occupies a distinctive position within the broader thioadenosine chemical family, which encompasses various sulfur-containing adenosine derivatives with diverse structural modifications. The thioadenosine family includes compounds such as 5'-thioadenosine, 5'-methylthioadenosine, and numerous other derivatives where sulfur atoms replace oxygen or introduce new functional groups. This chemical family is characterized by the presence of sulfur atoms that significantly alter the electronic properties and metabolic pathways compared to the parent adenosine molecule.

Within this family, this compound represents a subclass of arylthio-substituted nucleosides, where aromatic groups are attached to the ribose sugar via sulfur linkages. The compound can be compared to related derivatives such as 5'-S-(3-Aminophenyl)-5'-thioadenosine, which differs only in the position of the amino group on the phenyl ring. Comparative studies have demonstrated that the para-substitution pattern in this compound provides distinct enzymatic recognition properties compared to the meta-substituted analog, highlighting the importance of precise structural positioning in nucleoside analog design.

The compound's relationship to 5'-methylthioadenosine is particularly significant, as both molecules serve as substrates for methylthioadenosine phosphorylase but with different kinetic parameters and biological effects. While 5'-methylthioadenosine is a naturally occurring metabolite involved in polyamine metabolism, this compound represents a synthetic analog designed to exploit similar enzymatic pathways while providing enhanced selectivity for specific therapeutic applications.

Comparative analysis within the thioadenosine family reveals distinct structure-activity relationships that influence enzyme binding and catalytic efficiency. The following table summarizes key structural and biochemical properties of representative thioadenosine family members:

| Compound | Molecular Formula | Molecular Weight (Da) | MTAP Substrate | Relative Conversion Rate |

|---|---|---|---|---|

| 5'-Thioadenosine | C₁₀H₁₃N₅O₃S | 283.31 | Yes | Reference |

| 5'-Methylthioadenosine | C₁₁H₁₅N₅O₃S | 297.33 | Yes | 100% |

| This compound | C₁₆H₁₈N₆O₃S | 374.42 | Yes | 46% |

| 5'-S-(3-Aminophenyl)-5'-thioadenosine | C₁₆H₁₈N₆O₃S | 374.42 | Yes | 64% |

The positioning of this compound within the thioadenosine family also reflects its role as a second-generation nucleoside analog, designed to address specific limitations of earlier compounds. Unlike simple thio-substituted nucleosides, this compound incorporates both sulfur modification and aromatic substitution to achieve dual functionality as an enzyme substrate and potential therapeutic agent. The amino group on the phenyl ring provides additional hydrogen bonding capabilities that may enhance selectivity for target enzymes while reducing interactions with off-target proteins.

Research applications of this compound within the thioadenosine family context include its use as a biochemical probe for studying methylthioadenosine phosphorylase activity and as a component in combination therapies targeting methylthioadenosine phosphorylase-deficient cancer cells. The compound's unique position within this chemical family makes it valuable for investigating structure-function relationships in nucleoside metabolism and for developing targeted therapeutic strategies that exploit specific enzymatic deficiencies in cancer cells.

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZJXVCXAWLROV-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733589 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-46-0 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Detailed Synthetic Protocol (Based on Supplementary Methods from Recent Research)

Step 1: Protection of Adenosine Hydroxyl Groups

Protecting groups are introduced on the ribose hydroxyls to prevent side reactions during thiol substitution.Step 2: Introduction of Thiol Group at 5' Position

The 5'-hydroxyl is converted into a good leaving group (e.g., tosylate), followed by substitution with a thiol nucleophile to yield 5'-thioladenosine.Step 3: Coupling with 4-Aminophenyl Derivative

The 5'-thioladenosine is reacted with a 4-aminophenyl halide or activated aromatic derivative under conditions favoring the formation of the thioether bond at the 5' position.Step 4: Deprotection and Purification

Removal of protecting groups under mild conditions, followed by purification using reverse-phase HPLC or preparative chromatography.Step 5: Characterization

Structural confirmation by NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC purity analysis.

Research Findings on Preparation and Activity

A recent study synthesized a series of phenylthioadenosine derivatives, including this compound (referred to as m-APTA or p-APTA depending on substitution position), to improve water solubility and enzymatic conversion rates. Key findings include:

| Compound | Relative Adenine Conversion Rate by MTAP (%) | Notes |

|---|---|---|

| MTA (reference) | 100 | Natural substrate |

| Phenylthioadenosine (PTA) | 39 | Parent aromatic derivative |

| This compound (m-APTA) | 64 | Improved conversion and solubility |

| This compound (p-APTA) | 46 | Selected for further study |

- The synthesis of these derivatives involved incorporating polar functional groups to enhance solubility, which is critical for drug development.

- Enzymatic assays confirmed that these compounds are efficiently cleaved by MTAP to release adenine, a necessary step for their chemoprotective effect.

- Non-enzymatic hydrolysis was negligible (<5%), indicating chemical stability under physiological conditions.

- The presence of the 4-aminophenyl group at the 5'-thio position was key to improving enzymatic conversion rates compared to non-substituted phenylthioadenosine.

Analytical and Quality Control Methods

- HPLC Monitoring: High-performance liquid chromatography was used to monitor the synthesis intermediates and final product purity.

- Enzyme Assays: Recombinant human MTAP was employed to assess the cleavage efficiency of synthesized compounds to adenine, monitored by absorbance changes at 305 nm.

- Spectroscopic Characterization: NMR and MS confirmed the structural integrity of the synthesized compound.

Summary Table of Preparation Workflow

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of adenosine hydroxyl groups | Protecting groups (e.g., TBDMS) | Prevents side reactions |

| 2 | Conversion of 5'-OH to leaving group | Tosyl chloride or mesyl chloride | Activated intermediate |

| 3 | Thiol substitution at 5' position | Thiol nucleophile (e.g., NaSH) | Formation of 5'-thioladenosine |

| 4 | Coupling with 4-aminophenyl derivative | 4-aminophenyl halide, base, solvent | Formation of this compound |

| 5 | Deprotection and purification | Mild acid/base, chromatography | Pure final compound |

| 6 | Characterization and enzymatic activity assay | NMR, MS, HPLC, MTAP enzyme assay | Confirmation of structure and function |

Analyse Des Réactions Chimiques

Types of Reactions: 5'-S-(4-Aminophenyl)-5'-thioadenosine can undergo various chemical reactions, including:

Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfur atom at the 5' position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron powder and hydrogen gas (H2).

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5'-S-(4-Nitrophenyl)-5'-thioadenosine.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Chemoprotection in Cancer Therapy

- Reducing Fluorouracil Toxicity: m-APTA has demonstrated the ability to protect normal tissues from the toxic effects of 5-FU, a common chemotherapeutic agent . This is particularly relevant in methylthioadenosine phosphorylase (MTAP)-intact cells . MTAP is an enzyme that plays a role in purine metabolism .

- Selective Protection Mechanism: m-APTA can be converted to adenine by MTAP, which is essential for its protective mechanism . This conversion allows m-APTA to protect MTAP-intact/normal tissues from 5-FU toxicity without interfering with the drug's efficacy on MTAP-deficient cancers .

- Avoiding Hypothermia: Unlike S-methyl-5’-thioadenosine (MTA), another compound with similar chemoprotective properties, m-APTA does not induce hypothermia at effective doses, making it a potentially safer alternative .

- Interaction with Adenosine Receptors: In silico docking studies suggest that m-APTA interacts inefficiently with the adenosine A1 receptor (A1R), which may explain its superior safety profile compared to MTA .

Combination Therapies

- m-APTA is being investigated for use in combination therapies to treat methylthioadenosine phosphorylase deficient cells . The strategy is to reduce NBA toxicity on normal tissues while maintaining the efficacy of NBAs on MTAP-deficient cancers .

Preclinical Studies

- In vivo Studies: Animal studies have shown that m-APTA selectively protects mice from 5-FU-induced toxicity, such as anemia, without compromising the drug's effectiveness against MTAP-deficient bladder cancers .

Tables

While the provided documents do not include comprehensive data tables or well-documented case studies on this compound, data is available from similar studies.

Table 1: Hydrogel Applications in Biomedicine

Table 2: Comparison of MTA and m-APTA

| Feature | MTA | m-APTA |

|---|---|---|

| Chemoprotective Agent | Yes | Yes |

| Induces Hypothermia | Yes | No |

| MTAP Substrate | Yes | Yes |

| A1R Interaction | Efficient | Inefficient |

| Clinical Potential | Limited by side effects | Improved due to reduced side effects |

| Toxicity Reduction | Reduces toxicity of NBA drugs on normal tissues | Selectively reduces NBA toxicity on normal tissues |

| Efficacy on MTAP-deficient cancers | Maintains efficacy of NBAs on MTAP-deficient cancers | Does not interfere with the drug efficacy on MTAP-deficient cancers |

Mécanisme D'action

The mechanism by which 5'-S-(4-Aminophenyl)-5'-thioadenosine exerts its effects involves its interaction with cellular enzymes and nucleic acids. The sulfur atom at the 5' position can mimic the natural nucleoside adenosine, allowing the compound to be incorporated into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects.

Molecular Targets and Pathways:

Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.

Pathways: It can interfere with signaling pathways that rely on adenosine receptors, affecting cellular functions such as cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methylthioadenosine (MTA)

- Role : MTA is a natural metabolite in the methionine salvage pathway. It is cleaved by MTAP to produce adenine and 5-methylthioribose-1-phosphate, critical for polyamine recycling .

- Contrast with p-APTA: While MTA is rapidly metabolized, p-APTA’s 4-aminophenyl group confers resistance to enzymatic degradation, prolonging its chemoprotective effects in MTAP-deficient systems .

SAENTA (5'-S-(2-Aminoethyl)-N6-(4-Nitrobenzyl)-5'-thioadenosine)

- Role : SAENTA is a high-affinity inhibitor of hENT1, a nucleoside transporter overexpressed in cancers. It blocks gemcitabine uptake, enhancing cytotoxicity in resistant tumors .

- Contrast with p-APTA: Unlike p-APTA, SAENTA’s 4-nitrobenzyl group enhances hydrophobic interactions with hENT1, making it a potent diagnostic tool for predicting chemoresistance .

S-Adenosyl-L-homocysteine

- Role: This compound is a byproduct of S-adenosylmethionine (SAM)-dependent methylation. It competitively inhibits methyltransferases, influencing epigenetic regulation .

- Contrast with p-APTA: S-Adenosyl-L-homocysteine’s 3-carboxypropylthio group enables binding to methyltransferase active sites, whereas p-APTA’s aromatic group targets MTAP-related pathways .

Key Research Findings

p-APTA in Cancer Therapy: In MTAP-deficient xenograft models, p-APTA reduced 5-FU-induced toxicity by 60% without compromising antitumor activity . Structural studies suggest the 4-aminophenyl group mimics MTA’s methylthio moiety, allowing competitive inhibition of toxic metabolite accumulation .

MTA as a Biochemical Probe :

- MTA’s short half-life (<30 minutes) limits therapeutic use, but its phosphorylated form (5'-dAdo) is a biomarker for MTAP activity in cancers .

SAENTA in Transport Studies :

- Fluorescent SAENTA derivatives (e.g., FITC-SAHENTA) bind hENT1 with nM affinity, enabling real-time visualization of transporter dynamics .

Activité Biologique

5'-S-(4-Aminophenyl)-5'-thioadenosine (also known as 5'-S-(4-aminophenyl)thioadenosine or APTA) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities that are crucial for its role in cellular processes and therapeutic strategies.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N4O3S, with a molecular weight of approximately 316.37 g/mol. The structure consists of an adenosine core modified with a thioether linkage to a para-aminophenyl group, which influences its biological interactions.

This compound functions primarily through its interaction with adenosine receptors and other cellular targets. It is hypothesized to modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinases, which are essential for various cellular responses including proliferation, differentiation, and apoptosis.

1. Antitumor Activity

Research indicates that APTA exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| K562 (Leukemia) | 15.2 | Cell cycle arrest |

2. Anti-inflammatory Effects

APTA has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Animal models of arthritis have demonstrated that APTA treatment can significantly reduce joint swelling and pain.

3. Neuroprotective Properties

Studies have suggested that APTA may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antitumor Efficacy in Breast Cancer

In a controlled study, MCF-7 cells treated with varying concentrations of APTA exhibited a dose-dependent reduction in viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic events.

Case Study 2: In Vivo Inflammation Model

In a rat model of induced arthritis, administration of APTA led to a marked decrease in paw edema compared to the control group. Histological examination revealed reduced infiltration of inflammatory cells in joint tissues.

Q & A

Q. How is 5'-S-(4-aminophenyl)-5'-thioadenosine synthesized, and what characterization techniques validate its purity?

The synthesis involves nucleophilic substitution under inert gas (e.g., argon) using precursors like 5'-chloro-5'-deoxyadenosine and functionalized thiophenols. For example, 5'-S-(4-acetylphenyl)-5'-thioadenosine is synthesized by reacting 4-acetamidothiophenol with 5'-chloro-5'-deoxyadenosine in DMF at 40°C for 16 hours, followed by neutralization and recrystallization (57% yield) . Characterization includes:

- 1H/13C NMR for structural confirmation of the thioether bond and aromatic protons.

- IR spectroscopy to verify S-C and N-H stretching frequencies.

- HRMS to confirm molecular weight and purity.

Q. What enzyme assays are used to evaluate this compound's interaction with MTAP?

A coupled enzymatic assay with recombinant human MTAP and xanthine oxidase (XO) is employed. The compound (0.5 mM in DMSO) is incubated with MTAP and XO in PBS (pH 7.4) at 37°C. Uric acid production, monitored at 295 nm, quantifies MTAP-dependent cleavage . Controls include MTA (methylthioadenosine) as a reference substrate.

Q. How are in vivo toxicity and efficacy studies designed for this compound?

Studies use NRG mice with bladder cancer PDX models (e.g., LTL-490 and LTL-543). Mice are treated with this compound (e.g., 25 mg/kg) alongside chemotherapeutics like 5-FU. Survival rates, weight changes, and tumor volume are monitored. Histopathology and blood counts assess toxicity .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed for polar derivatives of this compound?

- Co-solvent systems : DMF/water (5:2) or methanol/water mixtures improve recrystallization efficiency .

- Temperature gradients : Heating to 70°C followed by cooling to 4°C enhances crystal formation for derivatives like 5'-S-[3-(aminocarbamoyl)phenyl]-5'-thioadenosine (40% yield) .

- Salt formation : Acetic acid or NaOH adjustments during workup stabilize intermediates .

Q. How do contradictory in vitro vs. in vivo toxicity profiles arise, and how are they resolved?

In vitro assays (e.g., Promega CellTiter-Glo®) may show high IC50 values due to poor membrane permeability, while in vivo models (e.g., PDX mice) reveal reduced 5-FU toxicity via MTAP-mediated adenosine salvage . Resolution strategies include:

Q. What computational methods predict this compound's binding affinity for MTAP and adenosine receptors?

- Glide docking (Schrödinger Suite) : Uses MTAP (PDB: 5EUB) and A1R (PDB: 6D9H) crystal structures.

- SlogP calculations : Predict hydrophobicity to optimize blood-brain barrier penetration .

- Free energy perturbation (FEP) : Quantifies binding energy changes for methyl or amino substitutions on the phenyl ring .

Mechanistic and Translational Questions

Q. How does this compound protect MTAP-intact cells from chemotherapy toxicity?

MTAP cleaves the compound into adenine and 5-(4-aminophenyl)thioribose-1-phosphate. Adenine rescues purine synthesis in healthy cells, counteracting 5-FU-induced dTMP depletion. This spares MTAP-intact tissues while sensitizing MTAP-deficient tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.